![molecular formula C12H11N5 B1609232 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine CAS No. 611239-37-3](/img/structure/B1609232.png)
4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine
Overview
Description
This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . The IUPAC name of the compound is 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine dihydrobromide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis
The molecular weight of the compound is 392.12 . The InChI code for the compound is 1S/C11H10N4S.2BrH/c1-7-10(8-6-16-11(12)14-8)15-5-3-2-4-9(15)13-7;;/h2-6H,1H3,(H2,12,14);2*1H .Chemical Reactions Analysis
2-Methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical And Chemical Properties Analysis
The compound appears as a white powder . The melting point is between 233–234°C .Scientific Research Applications
Pharmaceutical Applications
Imidazo[1,2-a]pyridine derivatives are found in many active pharmaceutical ingredients. They are used in drugs such as zolimidine (antiulcer), zolpidem (insomnia treatment), and saripidem (sedative and anxiolytic). These compounds may serve as potential leads for developing new medications .
Biological Activity
These derivatives exhibit a broad spectrum of biological effects including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative properties .
Corrosion Inhibition
Some imidazo[1,2-a]pyridine compounds have been studied for their effectiveness as corrosion inhibitors. They show high efficiency at low concentrations which could be beneficial in protecting metals and alloys .
Antibacterial Properties
Certain derivatives have shown antibacterial activity with significant inhibition against bacteria such as E.coli and Bacillus spp., suggesting their potential use as antibacterial agents .
Fluorescent Probes
These compounds have been used as fluorescent probes for the in vitro and in vivo determination of mercury and iron ions. This application is crucial for environmental monitoring and medical diagnostics .
Material Science
The structural character of imidazo[1,2-a]pyridines makes them useful in material science applications. They can be used in light-sensitive dyes and optical media for data storage .
Mechanism of Action
Target of Action
The primary target of 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth.
Mode of Action
This interaction could potentially inhibit the function of CDK2, thereby affecting cell division and growth .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to the inhibition of cell division and growth due to its interaction with CDK2 . This could potentially lead to the suppression of tumor growth in cancerous cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is crucial to consider factors such as pH, temperature, and the presence of other compounds when studying the compound’s action .
properties
IUPAC Name |
4-(2-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-8-11(9-5-6-14-12(13)16-9)17-7-3-2-4-10(17)15-8/h2-7H,1H3,(H2,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZURCICLQQQODJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NC(=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424880 | |
Record name | 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine | |
CAS RN |
611239-37-3 | |
Record name | 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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